5-Chloro-2-Cyano-3-Nitropyridine

Description

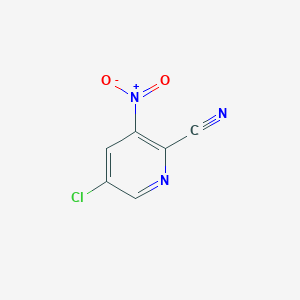

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-nitropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClN3O2/c7-4-1-6(10(11)12)5(2-8)9-3-4/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTRTPYMNGYVGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301127 | |

| Record name | 5-Chloro-2-Cyano-3-Nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181123-11-5 | |

| Record name | 5-Chloro-2-Cyano-3-Nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-3-nitropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 5-Chloro-2-Cyano-3-Nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-Cyano-3-Nitropyridine is a highly functionalized pyridine derivative that serves as a versatile intermediate in organic synthesis. Its unique arrangement of electron-withdrawing groups—chloro, cyano, and nitro—on the pyridine ring makes it a valuable building block for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, an analysis of its chemical reactivity, and a summary of its safety information, tailored for professionals in research and drug development.

Core Properties

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for laboratory use.

Table 1: General and Chemical Identifiers [1][2]

| Property | Value |

| IUPAC Name | 5-chloro-3-nitropyridine-2-carbonitrile |

| Synonyms | This compound, 5-chloro-3-nitropicolinonitrile |

| CAS Number | 181123-11-5 |

| Molecular Formula | C₆H₂ClN₃O₂ |

| Molecular Weight | 183.55 g/mol |

| Appearance | Yellow solid |

Table 2: Physical Properties

| Property | Value | Source |

| Melting Point | 94-97 °C | [3] |

| Boiling Point | 329.5 ± 42.0 °C (Predicted) | [3] |

| Density | 1.57 g/cm³ (Predicted) | [3] |

Spectral Data

As of the latest review, detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely available in public databases. Researchers are advised to acquire this data upon synthesis or purchase. Commercial suppliers may provide spectral data upon request.[4][5] For reference, the nitrile (C≡N) functional group typically exhibits an intense and sharp stretching peak in the infrared (IR) spectrum around 2200-2250 cm⁻¹.[6]

Synthesis and Experimental Protocols

The preparation of this compound can be achieved through a nucleophilic substitution reaction, specifically a cyanation of a halogenated precursor.

Experimental Protocol: Cyanation of 2-Bromo-5-chloro-3-nitropyridine[7]

This protocol details the synthesis of the target compound from 2-bromo-5-chloro-3-nitropyridine and copper(I) cyanide.

Materials and Reagents:

-

2-Bromo-5-chloro-3-nitropyridine (2.8 g, 11.79 mmol)

-

Copper(I) cyanide (1.40 g, 15.63 mmol)

-

N,N-Dimethylformamide (DMF, 30 mL)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Dichloromethane (DCM) / Petroleum ether (1:1)

Procedure:

-

A mixture of 2-bromo-5-chloro-3-nitropyridine (2.8 g) and copper(I) cyanide (1.40 g) in DMF (30 mL) is stirred at 110°C for 1.5 hours.

-

The reaction mixture is concentrated under reduced pressure to remove the solvent.

-

The resulting residue is diluted with water (60 mL) and extracted three times with ethyl acetate (50 mL portions).

-

The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel, eluting with a 1:1 mixture of dichloromethane and petroleum ether.

-

Fractions containing the desired product are collected and concentrated to yield this compound as a yellow solid (1.10 g, 51% yield).[7]

Chemical Reactivity and Applications in Drug Development

The chemical behavior of this compound is dominated by the electron-deficient nature of the pyridine ring, which is further amplified by the three strong electron-withdrawing substituents. This makes the molecule a prime candidate for a variety of chemical transformations relevant to the synthesis of pharmaceuticals and other bioactive molecules.[8]

Key Reactive Sites:

-

C2-Cyano Group: Can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group.

-

C3-Nitro Group: Can be reduced to an amino group, which is a key transformation for introducing further diversity and building complex heterocyclic systems.

-

C5-Chloro Group: The chlorine atom is activated towards nucleophilic aromatic substitution (SₙAr), allowing for the facile introduction of various nucleophiles (e.g., amines, alcohols, thiols).

The combination of these functional groups offers a powerful synthetic platform. For instance, the nitro group can be selectively reduced to an amine, which can then participate in cyclization reactions. The chloro group can be displaced by a nucleophile to link the pyridine core to other molecular fragments. This versatility makes it an attractive intermediate for creating libraries of compounds for drug discovery screening.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Classification: [1][7]

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.

-

Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.

-

Skin Corrosion/Irritation (Category 1B/2): H314/H315 - Causes severe skin burns and eye damage / Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 1): H318 - Causes serious eye damage.

-

Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

Handling Recommendations:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.

References

- 1. 5-Chloro-3-nitropyridine-2-carbonitrile | C6H2ClN3O2 | CID 284909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS # 181123-11-5, 5-Chloro-3-nitropyridine-2-carbonitrile, this compound - chemBlink [ww.chemblink.com]

- 3. 5-Chloro-3-nitropyridine-2-carbonitrile | 181123-11-5 [amp.chemicalbook.com]

- 4. 181123-11-5 | this compound - Capot Chemical [capotchem.com]

- 5. 181123-11-5|this compound|BLD Pharm [bldpharm.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. echemi.com [echemi.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to 5-Chloro-2-Cyano-3-Nitropyridine (CAS 181123-11-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety information, and potential applications of 5-Chloro-2-Cyano-3-Nitropyridine, a key intermediate in organic synthesis and drug discovery.

Core Properties and Data

This compound is a substituted pyridine derivative with the CAS number 181123-11-5. Its structure incorporates a chloro, a cyano, and a nitro group, making it a versatile building block for the synthesis of more complex molecules.[1][2] The electron-withdrawing nature of these substituents renders the pyridine ring susceptible to a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 181123-11-5 | [3][4][5] |

| Molecular Formula | C₆H₂ClN₃O₂ | [3][4] |

| Molecular Weight | 183.55 g/mol | [3][6] |

| Melting Point | 94-97 °C | [7] |

| Boiling Point (Predicted) | 329.5 ± 42.0 °C | [7] |

| Density (Predicted) | 1.57 g/cm³ | [7] |

| Appearance | Yellow solid | [7] |

| Storage Temperature | Room Temperature, under inert atmosphere | [7] |

Synthesis and Experimental Protocols

A documented method for the synthesis of this compound involves the cyanation of a bromo-substituted precursor.

Experimental Protocol: Synthesis from 2-bromo-5-chloro-3-nitropyridine

This procedure details the synthesis of this compound from 2-bromo-5-chloro-3-nitropyridine and copper(I) cyanide.

-

Reactants:

-

2-bromo-5-chloro-3-nitropyridine (1.0 eq)

-

Copper(I) cyanide (CuCN) (1.33 eq)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

A mixture of 2-bromo-5-chloro-3-nitropyridine and copper(I) cyanide in DMF is prepared.

-

The reaction mixture is stirred at 110 °C for 1.5 hours.

-

After the reaction is complete, the mixture is concentrated.

-

The residue is diluted with water and extracted three times with ethyl acetate (EtOAc).

-

The combined organic phases are washed with brine, dried over sodium sulfate (Na₂SO₄), filtered, and concentrated.

-

The crude product is purified by column chromatography using a mixture of dichloromethane (DCM) and petroleum ether (1:1) as the eluent.

-

The fractions containing the desired product are collected and concentrated to yield this compound as a yellow solid.

-

Spectroscopic Data

-

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, cyano, and nitro substituents.

-

¹³C NMR: The spectrum should display six signals corresponding to the six carbon atoms in the molecule. The carbon attached to the cyano group and the carbons bearing the chloro and nitro groups are expected to have characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum will likely show characteristic absorption bands for the C≡N (cyano) stretching vibration, the C-Cl stretching vibration, and the symmetric and asymmetric stretching vibrations of the NO₂ (nitro) group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (183.55 g/mol ). The fragmentation pattern would likely involve the loss of the nitro and cyano groups.

Reactivity and Applications in Drug Development

The presence of multiple functional groups makes this compound a versatile intermediate for the synthesis of various heterocyclic compounds. The electron-deficient nature of the pyridine ring, enhanced by the substituents, facilitates nucleophilic aromatic substitution reactions, particularly at the chlorine-bearing carbon.

This reactivity is crucial for its application in medicinal chemistry. Nitropyridine derivatives are known to be precursors for a wide range of biologically active molecules, including those with potential antitumor, antiviral, and anti-neurodegenerative properties.[9] The cyano and nitro groups can be chemically transformed into other functionalities, such as amino and carboxylic acid groups, further expanding the synthetic possibilities for creating novel therapeutic agents.

While specific signaling pathways directly involving this compound are not documented, the broader class of substituted nitropyridines has been explored for the development of compounds that can interact with various biological targets. For instance, some nitropyridine derivatives have been investigated as inhibitors of Janus kinase 2 (JAK2).[9]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.

Table 2: GHS Hazard Statements

| Hazard Code | Description |

| H301 | Toxic if swallowed |

| H312 | Harmful in contact with skin |

| H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation |

| H318 | Causes serious eye damage |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator if exposure limits are exceeded or if irritation is experienced.

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek immediate medical attention. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[7]

This technical guide serves as a foundational resource for professionals working with this compound. For further detailed analytical data and specific application protocols, it is recommended to consult with chemical suppliers and review relevant patent literature.

References

- 1. nbinno.com [nbinno.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. 5-Chloro-2-nitropyridine | C5H3ClN2O2 | CID 259806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 181123-11-5 | this compound - Capot Chemical [capotchem.com]

- 5. Synthonix, Inc > 181123-11-5 | this compound [synthonix.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Chloro-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. 181123-11-5|this compound|BLD Pharm [bldpharm.com]

- 9. mdpi.com [mdpi.com]

5-Chloro-2-Cyano-3-Nitropyridine: A Technical Guide for Researchers

An In-depth Guide to the Physicochemical Properties, Predicted Spectroscopic Data, and Synthesis of a Versatile Pyridine Derivative for Drug Discovery and Chemical Synthesis.

Introduction

5-Chloro-2-Cyano-3-Nitropyridine is a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its unique arrangement of electron-withdrawing groups—a chloro, a cyano, and a nitro group—on the pyridine ring makes it a versatile building block for the synthesis of more complex molecules. The electron-deficient nature of the pyridine ring enhances its reactivity towards nucleophilic substitution, and the cyano and nitro groups offer multiple avenues for chemical transformation. This guide provides a comprehensive overview of the available and predicted data for this compound, a proposed synthetic route, and detailed experimental protocols for its characterization.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Source |

| Molecular Formula | C₆H₂ClN₃O₂ | PubChem |

| Molecular Weight | 183.55 g/mol | PubChem |

| CAS Number | 181123-11-5 | PubChem |

| IUPAC Name | 5-chloro-3-nitropyridine-2-carbonitrile | PubChem |

| Predicted Boiling Point | 338.9±40.0 °C (at 760 mmHg) | Chemspider |

| Predicted Density | 1.6±0.1 g/cm³ | Chemspider |

| Predicted pKa | -4.4 | Chemspider |

Predicted Spectroscopic Data

Due to the limited availability of experimental spectroscopic data in public databases, this section provides predicted data based on computational models and the analysis of characteristic functional group frequencies. This information serves as a valuable reference for researchers in the synthesis and characterization of this compound.

Predicted ¹H and ¹³C NMR Data

The following tables outline the predicted chemical shifts for the protons and carbon atoms of this compound. These predictions are based on established NMR prediction algorithms and provide an expected spectral profile.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 9.1 | d | H-6 |

| ~ 8.6 | d | H-4 |

Solvent: CDCl₃. The protons on the pyridine ring are expected to appear at high chemical shifts due to the deshielding effect of the electron-withdrawing substituents and the aromatic ring current.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~ 155 | C-6 |

| ~ 148 | C-5 |

| ~ 142 | C-3 |

| ~ 135 | C-4 |

| ~ 120 | C-2 |

| ~ 114 | -CN |

Solvent: CDCl₃. The carbon atoms of the pyridine ring and the cyano group are assigned based on their expected electronic environments.

Predicted FT-IR and Mass Spectrometry Data

The predicted infrared absorption bands and a plausible mass spectrometry fragmentation pattern are presented below.

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2230 - 2210 | C≡N stretch |

| 1550 - 1530 | Asymmetric NO₂ stretch |

| 1360 - 1340 | Symmetric NO₂ stretch |

| 1600 - 1450 | C=C and C=N stretching vibrations of the pyridine ring |

| 850 - 750 | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Ion |

| 183/185 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 153/155 | [M - NO]⁺ |

| 137/139 | [M - NO₂]⁺ |

| 111 | [M - NO₂ - CN]⁺ |

| 76 | [C₄H₂N]⁺ (Fragment of the pyridine ring) |

Proposed Synthesis and Experimental Protocols

A plausible synthetic pathway for this compound can be designed based on established methodologies for the functionalization of pyridine rings. A general overview of this proposed synthesis is provided below, followed by detailed experimental protocols.

Detailed Experimental Protocols for Synthesis

Step 1: Nitration of Pyridine to 3-Nitropyridine

-

To a stirred mixture of concentrated sulfuric acid (100 mL), add pyridine (20 g, 0.25 mol) dropwise while maintaining the temperature below 10 °C using an ice bath.

-

After the addition is complete, add fuming nitric acid (30 mL) dropwise to the mixture, ensuring the temperature does not exceed 30 °C.

-

Heat the reaction mixture to 90 °C and maintain for 4 hours.

-

Cool the mixture to room temperature and pour it carefully onto crushed ice (500 g).

-

Neutralize the solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 8.

-

Extract the product with dichloromethane (3 x 100 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-nitropyridine.

Step 2: Chlorination of 3-Nitropyridine to 5-Chloro-3-nitropyridine

-

In a suitable reactor, dissolve 3-nitropyridine (10 g, 0.08 mol) in a suitable solvent such as carbon tetrachloride (100 mL).

-

Bubble chlorine gas through the solution at a controlled rate while irradiating with UV light.

-

Monitor the reaction progress by gas chromatography (GC).

-

Once the reaction is complete, purge the system with nitrogen to remove excess chlorine.

-

Wash the reaction mixture with a 10% aqueous solution of sodium bisulfite, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to obtain 5-chloro-3-nitropyridine.

Step 3: Cyanation of 5-Chloro-3-nitropyridine

-

In a round-bottom flask, dissolve 5-chloro-3-nitropyridine (5 g, 0.03 mol) in a polar aprotic solvent such as dimethylformamide (DMF, 50 mL).

-

Add potassium cyanide (2.5 g, 0.038 mol) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice water (200 mL).

-

Collect the precipitated product by filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Experimental Protocols for Spectroscopic Characterization

The following are generalized protocols for the spectroscopic analysis of the synthesized this compound.

¹H and ¹³C NMR Spectroscopy

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

-

Acquire the ¹³C NMR spectrum on the same instrument, using a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the ¹H signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

-

Obtain a background spectrum of the empty sample compartment.

-

Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

-

Place the sample in the spectrometer and acquire the infrared spectrum over a range of 4000-400 cm⁻¹.

-

Label the significant peaks corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI).

-

Acquire the mass spectrum over an appropriate m/z range.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features of the compound.

Potential Applications in Drug Discovery

Substituted pyridines are a cornerstone in medicinal chemistry, appearing in numerous approved drugs. The unique electronic and steric properties of this compound make it an attractive scaffold for the development of novel therapeutic agents. The chloro, cyano, and nitro groups can be strategically modified to explore the chemical space around the pyridine core, enabling the optimization of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Chloro-2-Cyano-3-Nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Chloro-2-Cyano-3-Nitropyridine. Due to the limited availability of directly published spectral data for this specific compound, this guide leverages data from analogous substituted pyridines to predict the chemical shifts and coupling patterns. It also outlines a comprehensive experimental protocol for acquiring high-quality NMR data for this and similar molecules.

Molecular Structure and Predicted NMR Spectra

This compound possesses a highly substituted pyridine ring, leading to a simple yet informative NMR spectrum. The electron-withdrawing nature of the chloro, cyano, and nitro groups significantly influences the chemical shifts of the remaining protons and carbons.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C-4 and C-6 positions. These protons will exhibit a mutual coupling, resulting in a doublet for each signal.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.2 - 8.5 | Doublet (d) | 2.0 - 3.0 |

| H-6 | 9.0 - 9.3 | Doublet (d) | 2.0 - 3.0 |

Note: Predictions are based on the analysis of similar substituted nitropyridines. Actual values may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display six unique signals corresponding to the six carbon atoms of the pyridine ring. The chemical shifts are significantly influenced by the attached functional groups. The carbon attached to the cyano group (C-2) and the carbons bearing the chloro (C-5) and nitro (C-3) groups are expected to be significantly deshielded. Quaternary carbons (C-2, C-3, C-5) will likely show lower intensity peaks compared to the carbons with attached protons (C-4, C-6).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | 135 - 140 |

| C-3 | 148 - 152 |

| C-4 | 125 - 128 |

| C-5 | 140 - 145 |

| C-6 | 155 - 158 |

| CN | 115 - 118 |

Note: These are predicted values based on additive substituent effects on the pyridine ring and data from analogous compounds.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining reproducible and high-quality NMR spectra. The following methodology is recommended for the analysis of this compound.

Sample Preparation

-

Solvent Selection : Chloroform-d (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used as an alternative.

-

Concentration : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

-

Sample Filtration : If any particulate matter is present, filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to ensure all carbon signals appear as singlets.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, as ¹³C has a low natural abundance and is less sensitive than ¹H.

-

Temperature: 298 K (25 °C).

Data Processing and Analysis

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

-

Chemical Shift Referencing: The spectrum is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Structure Confirmation: Correlate the observed chemical shifts, multiplicities, and integration values with the molecular structure of this compound. 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals if necessary.

Visualizing the Molecular Structure and Analytical Workflow

To aid in the understanding of the molecular structure and the process of its analysis, the following diagrams are provided.

An In-depth Technical Guide to the Mass Spectrometry and IR Analysis of 5-Chloro-2-Cyano-3-Nitropyridine

This technical guide provides a detailed overview of the mass spectrometry and infrared (IR) spectroscopy analysis of 5-Chloro-2-Cyano-3-Nitropyridine. The methodologies, expected data, and structural elucidation are presented to support researchers, scientists, and drug development professionals in their work with this compound.

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and chemical synthesis. Accurate analytical characterization is crucial for its identification, purity assessment, and to understand its chemical behavior. Mass spectrometry and IR spectroscopy are fundamental techniques for the structural elucidation of this molecule. This guide outlines the experimental protocols and expected spectral data for these analyses.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as acetone or dichloromethane.

Instrumentation (Typical GC-MS setup):

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector in split mode (e.g., 50:1 ratio).

-

Injector Temperature: 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Temperature Program: Initial temperature of 80°C for 2 minutes, ramp up to 280°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-300.

-

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to show a molecular ion peak and several fragment ions. The presence of chlorine will result in characteristic isotopic peaks ([M+2]) for chlorine-containing fragments.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (predicted) | Ion Structure | Interpretation |

| 183/185 | [C₆H₂ClN₃O₂]⁺ | Molecular Ion (M⁺) |

| 153/155 | [C₆H₂ClN₂]⁺ | Loss of NO |

| 137 | [C₆H₂N₃O₂]⁺ | Loss of Cl |

| 127 | [C₅H₂ClN]⁺ | Loss of NO₂ and CN |

| 111 | [C₅H₂N₂O₂]⁺ | Loss of Cl and CN |

| 102 | [C₅H₂ClN]⁺ | Loss of NO and CNO |

| 76 | [C₄H₂N]⁺ | Pyridine ring fragmentation |

Note: The presence of the chlorine isotope (³⁷Cl) will result in a peak at M+2 with an intensity of approximately one-third of the M peak.

Fragmentation Pathway

The fragmentation of this compound under EI conditions is driven by the electron-withdrawing nature of the nitro, cyano, and chloro groups on the pyridine ring. The initial ionization forms a molecular ion (M⁺), which then undergoes a series of fragmentations.

Caption: Predicted EI mass spectrometry fragmentation pathway of this compound.

Experimental Workflow: GC-MS Analysis

Caption: General workflow for the GC-MS analysis of this compound.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

Instrumentation (Typical FT-IR Spectrometer):

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT).

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

Predicted IR Absorption Frequencies

The IR spectrum of this compound will show characteristic absorption bands for its various functional groups. The predicted frequencies are based on typical ranges for these groups in similar chemical environments.[1][2]

Table 2: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3100 - 3000 | C-H stretching | Aromatic C-H |

| 2240 - 2220 | C≡N stretching | Cyano group |

| 1600 - 1550 | C=C stretching | Aromatic ring |

| 1550 - 1500 | N-O asymmetric stretching | Nitro group |

| 1475 - 1400 | C=C stretching | Aromatic ring |

| 1360 - 1300 | N-O symmetric stretching | Nitro group |

| 1100 - 1000 | C-Cl stretching | Chloro group |

| 850 - 750 | C-H out-of-plane bending | Aromatic C-H |

Experimental Workflow: FT-IR Analysis

Caption: General workflow for the FT-IR analysis of this compound.

Conclusion

This technical guide provides foundational protocols and predicted spectral data for the mass spectrometry and IR analysis of this compound. The information presented is based on established principles and data from analogous compounds and serves as a starting point for the analytical characterization of this molecule. Experimental data should be carefully compared with the predictions outlined in this document to confirm the structure and purity of this compound.

References

A Technical Guide to the Reactivity of the Cyano Group in 5-Chloro-2-Cyano-3-Nitropyridine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-Cyano-3-Nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyridine core is rendered exceptionally electron-deficient by the cumulative electron-withdrawing effects of the chloro, cyano, and nitro substituents. This electronic profile dictates the reactivity of its various functional groups. While nucleophilic aromatic substitution (SNAr) at the C5 position is a prominent reaction pathway, the cyano group at the C2 position also possesses a distinct and synthetically valuable reactivity profile. This guide provides an in-depth technical examination of the chemical transformations of the cyano group, supported by generalized experimental protocols and mechanistic diagrams. It aims to serve as a comprehensive resource for professionals leveraging this versatile building block in complex molecular synthesis.

Introduction and Molecular Profile

This compound (CAS No. 181123-11-5) is a polysubstituted pyridine derivative.[1][2] The convergence of three powerful electron-withdrawing groups on the pyridine ring—a halogen, a nitrile, and a nitro group—creates a unique electronic environment that activates the molecule for various chemical transformations. The inherent electron deficiency of the pyridine ring nitrogen is significantly amplified, which in turn influences the reactivity of each substituent.

The cyano group (-C≡N) is a versatile functional group in organic synthesis.[3][4] In the context of this compound, its electrophilic character is enhanced, making it susceptible to nucleophilic attack. This guide focuses specifically on the reactivity of this cyano moiety, exploring its potential for conversion into other key functional groups essential for drug design and material science, such as amines, carboxylic acids, and tetrazoles.

Physicochemical Properties

A summary of the key computed and experimental properties of the core molecule is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₂ClN₃O₂ | PubChem[1] |

| Molecular Weight | 183.55 g/mol | PubChem[1] |

| XLogP3 | 1.7 | ECHEMI[5] |

| Melting Point | 118-120 °C | ECHEMI[5] |

| Boiling Point | 347.2°C at 760 mmHg | ECHEMI[5] |

| PSA (Polar Surface Area) | 82.5 Ų | PubChem[1] |

Electronic Influence of Substituents

The reactivity of the cyano group is intrinsically linked to the electronic landscape of the entire molecule. The nitro group, the chloro atom, and the pyridine ring nitrogen all withdraw electron density, making the carbon atom of the cyano group a more pronounced electrophilic center.

Figure 1: Electronic influences on the pyridine core.

Key Chemical Transformations of the Cyano Group

The electron-withdrawing nature of the pyridine ring system in this compound enhances the electrophilicity of the nitrile carbon, making it susceptible to a range of transformations.

Hydrolysis to Carboxylic Acid

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: first to a primary amide, and then to a carboxylic acid. This reaction can be catalyzed by either acid or base.[6] Given the presence of other sensitive groups (nitro and chloro), reaction conditions must be carefully selected to avoid undesired side reactions, such as nucleophilic substitution of the chlorine atom.

Figure 2: Workflow for the hydrolysis of the cyano group.

Representative Experimental Protocol (Acid-Catalyzed Hydrolysis): Note: This is a generalized procedure and requires optimization for the specific substrate.

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetic acid or dioxane), add concentrated sulfuric acid (2.0-5.0 eq).

-

Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

If a precipitate forms, collect the solid by filtration. Otherwise, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purify the product by recrystallization or column chromatography.

Reduction to Primary Amine

The cyano group can be reduced to a primary aminomethyl group (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[6][7] A significant challenge in this transformation is the potential for simultaneous reduction of the nitro group to an amino group. Selective reduction may be possible under carefully controlled catalytic hydrogenation conditions, though LiAlH₄ will likely reduce both functionalities.

References

- 1. 5-Chloro-3-nitropyridine-2-carbonitrile | C6H2ClN3O2 | CID 284909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 181123-11-5|this compound|BLD Pharm [bldpharm.com]

- 3. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

The Highly Electrophilic Nature of 5-Chloro-2-Cyano-3-Nitropyridine: A Technical Guide for Advanced Synthesis

For Immediate Release

This technical guide provides an in-depth analysis of the electronic properties and reactivity of the pyridine ring in 5-Chloro-2-Cyano-3-Nitropyridine (CAS No. 181123-11-5). Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the factors contributing to the compound's significant electrophilicity and its utility as a versatile intermediate in the synthesis of complex molecules. Through a review of analogous compound data, detailed experimental protocols, and mechanistic visualizations, this paper serves as a core resource for leveraging this potent building block in synthetic applications.

Introduction: The Activated Pyridine Core

This compound is a polysubstituted pyridine derivative of significant interest in medicinal and materials chemistry. Its utility stems from a highly electron-deficient pyridine ring, which renders it exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This high degree of electrophilicity is a direct consequence of the synergistic electron-withdrawing effects of the ring nitrogen atom, a nitro group at the C3 position, a cyano group at the C2 position, and a chloro leaving group at the C5 position.

The strategic placement of these functional groups creates a powerful platform for the facile introduction of diverse molecular fragments, enabling the construction of novel derivatives with tailored biological or material properties.[1] Understanding the underlying principles of its reactivity is paramount for optimizing synthetic routes and designing innovative chemical entities.

Electronic Landscape of the Pyridine Ring

The electrophilicity of the pyridine ring in this compound is governed by a combination of inductive and resonance effects exerted by its substituents.

-

Pyridine Nitrogen: The inherent electronegativity of the nitrogen atom in the pyridine ring reduces the electron density of the aromatic system compared to benzene, predisposing it to nucleophilic attack.

-

Nitro Group (-NO₂): Positioned at C3, the nitro group is a powerful electron-withdrawing group. It deactivates the ring through both a strong inductive effect (-I) and a significant resonance effect (-M), further polarizing the C-Cl bond and stabilizing the negatively charged intermediate formed during nucleophilic attack.

-

Cyano Group (-CN): Located at C2, the cyano group also contributes strong inductive and resonance electron-withdrawal, intensifying the electron deficiency of the ring. Studies on related pyridinium systems have shown that a 2-cyano substituent provides a substantial rate enhancement in SNAr reactions, attributed to its powerful electron-withdrawing nature which stabilizes the reaction intermediate.[2][3]

-

Chloro Group (-Cl): While possessing a deactivating inductive effect, the primary role of the chlorine atom at C5 is to serve as an excellent leaving group in SNAr reactions.

The cumulative effect of these three electron-withdrawing groups, in concert with the ring nitrogen, renders the carbon atoms of the pyridine ring, particularly C5, highly electrophilic and primed for substitution.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The principal reaction pathway for this compound is the nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism.

// Reactants sub [label=<

this compound

this compound

];

nu [label="Nu⁻", fontcolor="#EA4335"];

// Meisenheimer Complex mc [label=<

Meisenheimer Complex (Resonance Stabilized)

Meisenheimer Complex (Resonance Stabilized)

];

// Products prod [label=<

Substituted Product

Substituted Product

];

cl [label="Cl⁻", fontcolor="#34A853"];

// Arrows sub -> mc [label="+ Nu⁻", arrowhead="normal", color="#EA4335"]; mc -> sub [label="k-₁", arrowhead="normal", color="#202124"]; mc -> prod [label="k₂ (slow, RDS)", arrowhead="normal", color="#202124"]; prod -> cl [style=invis]; // for layout

{rank=same; sub; nu;} {rank=same; prod; cl;}

// Invisible edge to show Cl- is also a product mc -> cl [label="- Cl⁻", arrowhead="normal", color="#34A853", constraint=false, style=dashed]; } . Caption: General mechanism of SNAr on this compound.

In this mechanism, a nucleophile (Nu⁻) attacks the carbon atom bearing the chloro leaving group (C5), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the key to the reaction's facility. The electron-withdrawing nitro and cyano groups are positioned to delocalize the negative charge, lowering the activation energy of this step. The subsequent, typically rate-determining, step involves the expulsion of the chloride ion to restore the aromaticity of the ring, yielding the final substituted product.

Quantitative Reactivity Data

The following table summarizes the second-order rate constants (k₂) for the reaction of various chloronitropyridine isomers with piperidine.

| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |

| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |

| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |

| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |

| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |

| 3-Chloro-2-nitropyridine | 3 | 2 | Very Low | Very Low |

| 3-Chloro-4-nitropyridine | 3 | 4 | Very Low | Very Low |

| Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.[4] |

In the target molecule, this compound, the chloro leaving group at C5 is meta to the nitro group at C3. Based on the data for analogous compounds like 5-Chloro-2-nitropyridine, this meta relationship offers less potent activation than an ortho or para arrangement. However, the addition of the strongly electron-withdrawing cyano group at the C2 position is expected to dramatically increase the electrophilicity of the ring and the rate of reaction. Studies have shown that a 2-cyano group can enhance reactivity by approximately 50-fold compared to halogen substituents in similar systems.[3] Therefore, this compound is predicted to be significantly more reactive than its 5-Chloro-2-nitropyridine analogue, exhibiting high to very high reactivity towards nucleophiles.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the title compound and a general procedure for its application in SNAr reactions.

Synthesis of this compound

This protocol describes the cyanation of a 2-bromo-5-chloro-3-nitropyridine precursor.[5]

Materials:

-

2-bromo-5-chloro-3-nitropyridine (1.0 eq)

-

Copper(I) cyanide (CuCN) (1.3 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

-

Petroleum ether

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-5-chloro-3-nitropyridine (1.0 eq) and copper(I) cyanide (1.3 eq).

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to 110°C and stir for 1.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the DMF.

-

Dilute the residue with water and extract the product three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography using a dichloromethane/petroleum ether gradient to afford this compound as a yellow solid (yield ~51%).[5]

General Protocol for Nucleophilic Aromatic Substitution

This protocol provides a general method for reacting this compound with a generic amine nucleophile. Conditions should be optimized for specific substrates.

Materials:

-

This compound (1.0 eq)

-

Nucleophile (e.g., primary or secondary amine) (1.0 - 1.2 eq)

-

A non-nucleophilic base (e.g., K₂CO₃, DIPEA) (1.5 - 2.0 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.

-

Add the base (e.g., K₂CO₃) and the nucleophile (1.0 - 1.2 eq) to the stirred solution.

-

Heat the reaction mixture to a temperature between 25°C and 80°C, depending on the nucleophile's reactivity. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

-

Wash the combined organic layers with water and brine to remove the solvent and base.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization as required.

Conclusion

This compound is a highly activated substrate for nucleophilic aromatic substitution. The convergence of electron-withdrawing effects from the ring nitrogen, a C2-cyano group, and a C3-nitro group creates a profoundly electrophilic pyridine core. This high reactivity allows for the displacement of the C5-chloro atom by a vast array of nucleophiles under mild conditions. This technical guide provides the foundational knowledge, comparative data, and experimental protocols necessary for researchers to effectively utilize this versatile building block in the synthesis of novel and complex chemical structures for pharmaceutical and material science applications.

References

- 1. nbinno.com [nbinno.com]

- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. echemi.com [echemi.com]

The Enigmatic Potential: A Technical Overview of 5-Chloro-2-Cyano-3-Nitropyridine Derivatives in Biological Applications

For Researchers, Scientists, and Drug Development Professionals

The pyridine nucleus is a cornerstone in medicinal chemistry, with its derivatives forming the backbone of numerous therapeutic agents. The strategic functionalization of this scaffold allows for the fine-tuning of physicochemical properties and biological activities. 5-Chloro-2-Cyano-3-Nitropyridine represents a highly activated pyridine core, poised for diverse chemical transformations and holding theoretical promise for yielding compounds with significant biological potential. However, a comprehensive review of the current scientific literature reveals a notable gap in the synthesis and biological evaluation of derivatives stemming directly from this specific scaffold.

I. The Synthetic Versatility of the this compound Scaffold

The chemical architecture of this compound offers multiple reactive sites, making it an attractive starting material for the synthesis of a diverse library of compounds. The electron-withdrawing nature of the nitro and cyano groups, coupled with the chloro substituent, activates the pyridine ring for various chemical modifications.

A general workflow for the derivatization of this scaffold can be conceptualized as follows:

This versatility allows for the introduction of a wide array of functional groups, each capable of modulating the biological activity of the resulting molecule.

II. Anticipated Biological Activities Based on Analogous Structures

Although specific data for this compound derivatives is lacking, the biological activities of other substituted nitropyridines and cyanopyridines can offer valuable insights into their potential therapeutic applications.

A. Anticancer Potential

Numerous studies have highlighted the anticancer properties of nitropyridine and cyanopyridine derivatives. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

For instance, certain 3-cyanopyridine derivatives have been investigated as inhibitors of survivin, a protein that is overexpressed in many cancers and plays a crucial role in apoptosis and cell division.[1] The general mechanism of action for such inhibitors can be visualized as follows:

It is plausible that derivatives of this compound could be designed to target similar pathways.

B. Antimicrobial Activity

The pyridine ring is a common feature in many antimicrobial agents. The introduction of nitro and cyano groups can enhance the antimicrobial properties of these compounds. For example, various nitropyridine derivatives have shown activity against a range of bacteria and protozoa.[2] The mechanism of action for such compounds often involves the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.

A hypothetical workflow for screening the antimicrobial activity of novel derivatives is presented below:

C. Enzyme Inhibition

The unique electronic properties of the this compound scaffold make its derivatives interesting candidates for enzyme inhibitors. The nitro and cyano groups can participate in hydrogen bonding and other non-covalent interactions within the active site of an enzyme, leading to its inhibition.

III. Future Directions and a Call for Research

The lack of specific biological data for derivatives of this compound highlights a significant opportunity for research and development in medicinal chemistry. The synthesis and screening of a focused library of compounds derived from this scaffold could uncover novel therapeutic agents with a range of biological activities.

Future research in this area should focus on:

-

Synthesis of Diverse Derivatives: Utilizing the reactive sites on the this compound core to generate a library of compounds with varied functional groups.

-

Systematic Biological Screening: Evaluating these derivatives for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

-

Structure-Activity Relationship (SAR) Studies: Identifying the key structural features responsible for any observed biological activity to guide the design of more potent and selective compounds.

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which active compounds exert their effects.

IV. Conclusion

While the biological activities of derivatives of this compound remain largely unexplored, the known pharmacological profiles of related nitropyridine and cyanopyridine compounds suggest a promising, yet untapped, potential. This technical guide serves as a call to the scientific community to investigate this intriguing chemical scaffold. The systematic exploration of its derivatives could lead to the discovery of novel drug candidates with significant therapeutic value. The versatility of the this compound core, combined with the established importance of the pyridine motif in medicine, makes it a compelling target for future drug discovery efforts.

References

Methodological & Application

Application Notes for the Synthesis of 5-Chloro-2-Cyano-3-Nitropyridine

Introduction

5-Chloro-2-cyano-3-nitropyridine is a substituted pyridine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of three distinct functional groups—chloro, cyano, and nitro—on the pyridine ring makes it a versatile building block for further chemical modifications. The electron-withdrawing nature of the nitro and cyano groups activates the pyridine ring for various nucleophilic substitution reactions. This document outlines a detailed protocol for the synthesis of this compound, likely proceeding through the cyanation of a suitable di-chlorinated and nitrated pyridine precursor.

Principle of the Method

The described synthesis involves a palladium-catalyzed cyanation reaction. This method is a common and effective way to introduce a cyano group onto an aromatic or heteroaromatic ring. In this protocol, a chloropyridine derivative is reacted with a cyanide source in the presence of a palladium catalyst. The reaction is believed to proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A plausible starting material for this synthesis is 2,5-dichloro-3-nitropyridine, where the chlorine atom at the 2-position is more susceptible to substitution due to the electronic activation by the adjacent nitro group.

Applications

The product, this compound, can be used in a variety of subsequent chemical transformations:

-

Nucleophilic Aromatic Substitution: The remaining chloro group can be displaced by various nucleophiles to introduce diverse functionalities.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized, for example, through diazotization or acylation.

-

Hydrolysis of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, providing another point for molecular elaboration.

These potential transformations make this compound a valuable intermediate for creating libraries of compounds for drug discovery and other applications.

Experimental Protocol

Synthesis of this compound via Palladium-Catalyzed Cyanation

This protocol is adapted from methodologies for the cyanation of chloropyridines.[1]

Materials and Reagents:

-

2,5-dichloro-3-nitropyridine

-

Potassium ferrocyanide [K₄Fe(CN)₆]

-

Palladium(II) acetate [Pd(OAc)₂]

-

Potassium carbonate [K₂CO₃]

-

Organic solvent (e.g., Tetramethylene sulfone)

-

Ethyl acetate

-

5% Aqueous ammonia solution

-

Water (deionized)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Inert gas inlet/outlet

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, add 2,5-dichloro-3-nitropyridine, potassium ferrocyanide, potassium carbonate, and palladium(II) acetate. (See Table 1 for recommended quantities).

-

Solvent Addition: Add the organic solvent (e.g., tetramethylene sulfone) to the flask.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes to ensure an oxygen-free atmosphere. Maintain a positive pressure of the inert gas throughout the reaction.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-200 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically run for 2-20 hours.[1]

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Filter the mixture to remove any insoluble inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash it twice with water, followed by two washes with a 5% aqueous ammonia solution.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate by rotary evaporation under reduced pressure to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

-

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Value | Notes |

| Reactants | ||

| 2,5-dichloro-3-nitropyridine | 1.0 eq | Starting material. |

| Potassium ferrocyanide | 2.0 eq | Cyanide source. |

| Potassium carbonate | 1.0 eq | Base. |

| Palladium(II) acetate | 0.01 eq | Catalyst. |

| Solvent | ||

| Tetramethylene sulfone | 70 mL per 10 mmol of starting material | A high-boiling polar aprotic solvent suitable for this type of reaction. |

| Reaction Conditions | ||

| Temperature | 40 - 200 °C | The optimal temperature should be determined experimentally. A temperature range of 100-140 °C is often effective for palladium-catalyzed cyanations of aryl halides. |

| Reaction Time | 2 - 20 hours | Reaction progress should be monitored to determine the optimal time. |

| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent degradation of the catalyst and side reactions. |

| Work-up & Purification | ||

| Extraction Solvent | Ethyl acetate | |

| Washing Solutions | Water, 5% aq. NH₃ | To remove inorganic impurities and excess reagents. |

| Purification Method | Column Chromatography/Recrystallization | To obtain the final product with high purity. |

Visualizations

References

Application Notes and Protocols for the Palladium-Catalyzed Cyanation of 5-Chloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed cyanation of aryl and heteroaryl halides is a powerful transformation in modern organic synthesis, enabling the introduction of a nitrile moiety that serves as a key building block for a wide range of functional groups and is a common feature in many pharmaceuticals and agrochemicals.[1][2] The cyanation of electron-deficient heterocyclic systems, such as 5-chloro-3-nitropyridine, is of particular interest for the synthesis of highly functionalized pyridine derivatives. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cyanation of 5-chloro-3-nitropyridine to produce 5-cyano-3-nitropyridine.

The protocols described herein focus on the use of common palladium catalysts and cyanide sources, with an emphasis on practical and reproducible reaction conditions. While traditional methods often relied on toxic cyanide salts like KCN or NaCN, modern protocols frequently employ less acutely toxic and more manageable cyanide sources such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[1][3]

Reaction Overview

The conversion of 5-chloro-3-nitropyridine to 5-cyano-3-nitropyridine via a palladium-catalyzed cross-coupling reaction can be achieved using various catalyst systems. The general transformation is depicted below:

Scheme 1: Palladium-Catalyzed Cyanation of 5-Chloro-3-nitropyridine

The choice of catalyst, ligand, cyanide source, base, and solvent are all critical parameters that can significantly influence the reaction yield and efficiency. For electron-deficient substrates like 5-chloro-3-nitropyridine, the oxidative addition of the palladium(0) catalyst to the C-Cl bond is generally facile. However, the subsequent reductive elimination step to form the C-CN bond can be challenging and may require specific ligand systems to proceed efficiently.[1]

Data Presentation: Comparison of Catalyst Systems

The following tables summarize typical conditions and reported yields for the palladium-catalyzed cyanation of various chloro-pyridines and other electron-deficient aryl chlorides. This data provides a basis for selecting a suitable starting point for the cyanation of 5-chloro-3-nitropyridine.

Table 1: Ligand-Free Palladium-Catalyzed Cyanation of a 2-Chloro-3-nitropyridine Analogue

| Substrate | Pd Source (mol%) | Cyanide Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloro-3-nitropyridine | Pd(OAc)₂ (1) | K₄[Fe(CN)₆] | K₂CO₃ | THF | 67 | 20 | 62 | [4] |

Table 2: General Conditions for Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides

| Catalyst System | Cyanide Source | Base | Solvent | Temp. (°C) | Typical Yields (%) | Reference |

| Pd₂(dba)₃ / dppf | Zn(CN)₂ | Zn powder | DMF | 100 | 80-95 | [3][5] |

| Pd(OAc)₂ / CM-phos | K₄[Fe(CN)₆] | Na₂CO₃ | t-AmylOH / H₂O | 70 | 75-93 | [6] |

| Palladacycle / XPhos | K₄[Fe(CN)₆] | KOAc | Dioxane / H₂O | 100 | 85-99 | [1] |

Experimental Protocols

Protocol 1: Ligand-Free Palladium-Catalyzed Cyanation with Potassium Ferrocyanide

This protocol is adapted from a procedure reported for the cyanation of the isomeric 2-chloro-3-nitropyridine and represents a good starting point due to the electronic similarity of the substrates.[4]

Materials:

-

5-chloro-3-nitropyridine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium ferrocyanide (K₄[Fe(CN)₆])

-

Potassium carbonate (K₂CO₃), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-3-nitropyridine (1.0 mmol, 158.5 mg), potassium ferrocyanide (1.0 mmol, 368.4 mg), and potassium carbonate (1.0 mmol, 138.2 mg).

-

Add palladium(II) acetate (0.01 mmol, 2.2 mg).

-

Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous THF (20 mL) via syringe.

-

Heat the reaction mixture to 67 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is expected to proceed over 20 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove insoluble salts, washing the pad with additional THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 5-cyano-3-nitropyridine.

Protocol 2: Palladium/dppf-Catalyzed Cyanation with Zinc Cyanide

This protocol is a more traditional and widely used method for the cyanation of aryl chlorides and offers a robust alternative.[3][5]

Materials:

-

5-chloro-3-nitropyridine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Zinc cyanide (Zn(CN)₂)

-

Zinc powder (optional, as a reductant)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Nitrogen or Argon gas

Procedure:

-

To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and dppf (0.04 mmol, 22.2 mg).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add anhydrous DMF (10 mL) and stir for 10 minutes at room temperature to form the active catalyst.

-

In a separate flask, add 5-chloro-3-nitropyridine (1.0 mmol, 158.5 mg), zinc cyanide (0.6 mmol, 70.5 mg), and optionally, zinc powder (0.1 mmol, 6.5 mg).

-

Transfer the pre-formed catalyst solution to the flask containing the substrate via cannula.

-

Heat the reaction mixture to 100-120 °C.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench with aqueous ammonia solution.

-

Extract the product with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purify the crude product by column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for setting up a palladium-catalyzed cyanation reaction under an inert atmosphere.

Caption: General experimental workflow for palladium-catalyzed cyanation.

Catalytic Cycle

This diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed cyanation of an aryl chloride (Ar-Cl).

Caption: Catalytic cycle for Pd-catalyzed cyanation of aryl chlorides.

Safety Precautions

-

Cyanide Handling: While zinc cyanide and potassium ferrocyanide are less acutely toxic than simple alkali metal cyanides, they should still be handled with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, can be sensitive to air. The use of an inert atmosphere (nitrogen or argon) is crucial for catalyst longevity and reaction reproducibility.

-

Solvents: Anhydrous solvents are recommended to prevent unwanted side reactions and catalyst deactivation. DMF and THF are flammable and should be handled with care.

These notes and protocols are intended to serve as a comprehensive guide for the palladium-catalyzed cyanation of 5-chloro-3-nitropyridine. Researchers should always consult the primary literature and adhere to all institutional safety guidelines when performing these experiments. Optimization of the reaction conditions may be necessary to achieve the best results for this specific substrate.

References

- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]

- 5. Pd Catalyzed Cyanation [commonorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 5-Chloro-2-Cyano-3-Nitropyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-cyano-3-nitropyridine is a highly versatile and reactive building block in medicinal chemistry. Its unique trifunctionalized pyridine ring, featuring a chloro leaving group, a cyano moiety, and a strongly electron-withdrawing nitro group, makes it an exceptional scaffold for the synthesis of diverse and complex heterocyclic compounds. The electron-deficient nature of the pyridine ring is significantly enhanced by the presence of the nitro and cyano groups, rendering the C5 position, bearing the chlorine atom, highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the strategic and regioselective introduction of various nucleophiles, a key step in the construction of pharmacologically active molecules.[1][2]

The derivatives of this compound have shown significant promise in the development of novel therapeutic agents, particularly as kinase inhibitors.[1][3] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, the development of small-molecule kinase inhibitors is a major focus of contemporary drug discovery. This document provides detailed application notes, experimental protocols, and relevant biological data for the utilization of this compound in the synthesis of potent kinase inhibitors, with a particular focus on Janus kinase (JAK) inhibitors.

Application: Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are integral to the signaling of numerous cytokines and growth factors. The JAK/STAT (Signal Transducer and Activator of Transcription) pathway is crucial for immune function, hematopoiesis, and inflammatory responses. The aberrant activation of the JAK/STAT pathway is implicated in various autoimmune diseases and cancers. Therefore, inhibitors of JAKs are of significant therapeutic interest.

This compound serves as a key starting material for the synthesis of a variety of substituted pyridopyrazines and other heterocyclic systems that can act as potent JAK inhibitors. The general synthetic strategy involves a nucleophilic aromatic substitution at the C5 position, followed by further chemical transformations to construct the final bioactive molecule.

General Synthetic Workflow

The overall workflow for the synthesis of a representative pyridopyrazine-based JAK inhibitor from this compound is depicted below. This multi-step synthesis involves a sequential nucleophilic aromatic substitution, reduction of the nitro group to an amine, and subsequent cyclization to form the desired heterocyclic core.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a potent JAK inhibitor intermediate and a hypothetical final compound, along with a protocol for a kinase inhibition assay.

Protocol 1: Synthesis of N-Aryl-2-cyano-3-nitropyridin-5-amine (Intermediate)

This protocol describes the nucleophilic aromatic substitution of the chlorine atom in this compound with an aromatic amine.

Materials:

-

This compound

-

Aniline (or a substituted aniline)

-

N,N-Diisopropylethylamine (DIPEA)

-

1,4-Dioxane

-

Ethyl acetate

-

Hexanes

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in 1,4-dioxane (0.2 M), add the desired aniline (1.1 eq) and DIPEA (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with water and brine.

-